molecular formula C28H46O4SSi B13366072 2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal

2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal

Cat. No.: B13366072
M. Wt: 506.8 g/mol
InChI Key: KABHKFPMTBSEED-JCWPPXMDSA-N
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Description

“2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal” is a complex organic compound that features multiple functional groups, including a silyl ether, a sulfone, and an aldehyde. Compounds of this nature are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic strategies might include:

    Formation of the Indene Core: This could involve cyclization reactions starting from simpler aromatic precursors.

    Introduction of the Silyl Ether: This step might involve the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base.

    Formation of the Sulfone Group: This could be achieved through oxidation of a thioether precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Aldehyde Introduction: The aldehyde group might be introduced via oxidation of a primary alcohol or through formylation reactions.

Industrial Production Methods

Industrial production of such compounds would require scalable and efficient synthetic routes, often involving catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free hydroxyl compounds

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands or catalysts in organic reactions.

Biology and Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Generally, they might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal: can be compared with other silyl-protected sulfone-containing aldehydes.

Uniqueness

    Functional Group Diversity: The combination of silyl ether, sulfone, and aldehyde groups in a single molecule is relatively unique.

    Stereochemistry: The specific stereochemistry of the compound can lead to unique biological activities and synthetic applications.

Properties

Molecular Formula

C28H46O4SSi

Molecular Weight

506.8 g/mol

IUPAC Name

2-[(1R,3aS,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

InChI

InChI=1S/C28H46O4SSi/c1-19(17-29)24-12-13-25-20(9-8-14-28(24,25)5)15-26-23-16-22(32-34(6,7)27(2,3)4)11-10-21(23)18-33(26,30)31/h15,17,19,22,24-26H,8-14,16,18H2,1-7H3/b20-15+/t19?,22-,24+,25-,26?,28+/m0/s1

InChI Key

KABHKFPMTBSEED-JCWPPXMDSA-N

Isomeric SMILES

CC(C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C

Origin of Product

United States

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